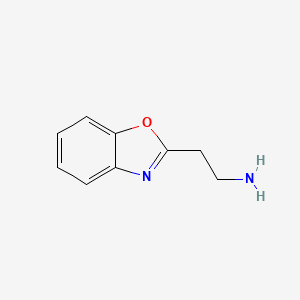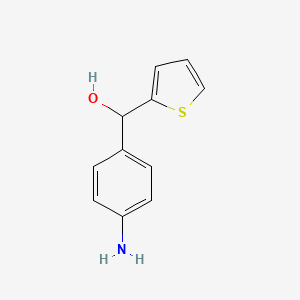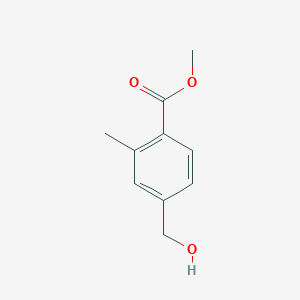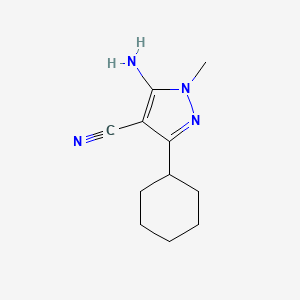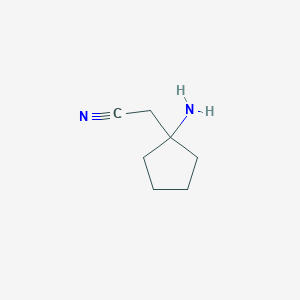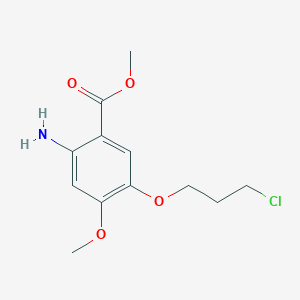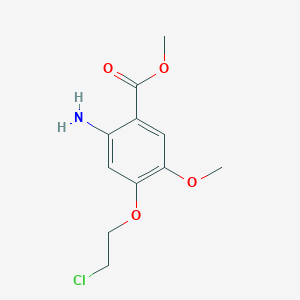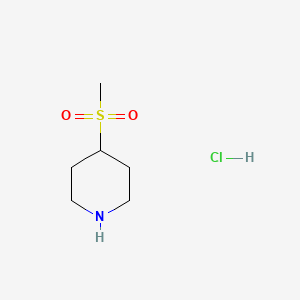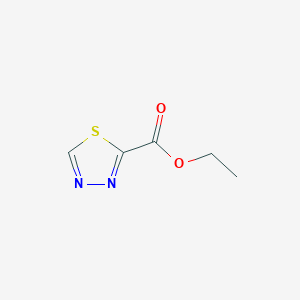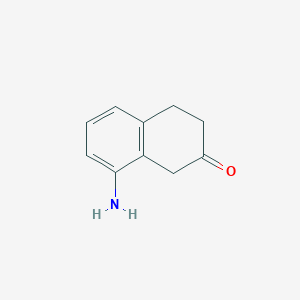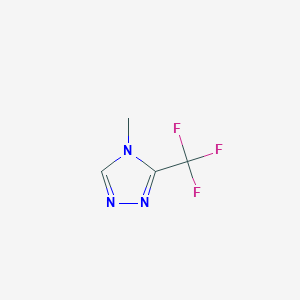
3-氯吡啶-2,5-二胺
描述
3-Chloropyridine-2,5-diamine is a chemical compound that belongs to the family of pyridine-2,5-diamines. It has the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. This compound is of significant interest due to its various applications in scientific research and industry.
科学研究应用
生物活性配体和化学传感器
3-氯吡啶-2,5-二胺可用于形成席夫碱,席夫碱在药物化学领域引起了极大的兴趣 . 这些席夫碱可表现出与吡哆醛-氨基酸体系相似的生理作用,吡哆醛-氨基酸体系被认为在许多代谢反应中至关重要 . 它们具有多种生物活性,包括抗菌、抗病毒、抗结核、抗真菌、抗氧化、抗惊厥、抗抑郁、抗炎、降压、抗癌活性等 .
离子识别
源自3-氯吡啶-2,5-二胺的席夫碱对各种阳离子和阴离子表现出很强的结合能力 . 它们具有独特的光物理性质,可用于离子识别 . 它们被广泛应用于开发化学传感器,用于在各种环境和生物介质中定性和定量检测选择性或特异性离子 .
金属催化的交叉偶联反应
3-氯吡啶-2,5-二胺可用于金属催化的交叉偶联反应 . 这些反应是吡啶修饰的关键,吡啶是天然产物、制药和农用化学工业以及材料科学中最常见的杂环化合物之一 .
医药中间体
3-氯吡啶-2,5-二胺用作医药中间体 . 它可用于生产3-氯吡啶-1-氧化物 .
与过渡金属离子的络合物形成
源自2,6-二氨基吡啶和水杨醛的席夫碱可与过渡金属离子(如Co +2、Ni +2、Cu +2、Zn +2 和Cd +2)形成络合物 . 这表明3-氯吡啶-2,5-二胺可能在类似应用中使用。
多功能药效团
源自3-氯吡啶-2,5-二胺的席夫碱被认为是一种多功能药效团 . 这意味着它们可以用作设计和合成新药的关键结构单元。
作用机制
Target of Action
3-Chloropyridine-2,5-diamine is a derivative of pyridine, a basic heterocyclic organic compound Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form multiple hydrogen bonds .
Mode of Action
It’s known that pyridine derivatives are highly reactive towards nucleophilic attack due to their electron-deficient nature . This allows them to interact with their targets, leading to changes in the target’s function.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including those involving organomagnesiums and organolithiums . These reactions can lead to the formation of substituted and functionalized structures .
Pharmacokinetics
For instance, 3-Chloropyridine-2,5-diamine has a molecular weight of 143.57 , which is within the range considered favorable for oral bioavailability.
Result of Action
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets and pathways involved.
生化分析
Biochemical Properties
3-Chloropyridine-2,5-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as amino acid oxidases and aldose reductases. These interactions are primarily inhibitory, where 3-Chloropyridine-2,5-diamine binds to the active sites of these enzymes, preventing their normal catalytic activity. Additionally, it has been observed to interact with antioxidant proteins, potentially modulating oxidative stress responses within cells .
Cellular Effects
The effects of 3-Chloropyridine-2,5-diamine on various cell types and cellular processes are profound. In cancer cell lines, such as MCF-7 breast adenocarcinoma cells, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism. For instance, 3-Chloropyridine-2,5-diamine has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate genes associated with apoptosis.
Molecular Mechanism
At the molecular level, 3-Chloropyridine-2,5-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the inhibition of amino acid oxidases by 3-Chloropyridine-2,5-diamine leads to a decrease in the oxidative deamination of amino acids, impacting cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloropyridine-2,5-diamine have been observed to change over time. The compound exhibits moderate stability, with gradual degradation occurring under physiological conditions. Long-term exposure to 3-Chloropyridine-2,5-diamine in in vitro studies has shown sustained inhibitory effects on enzyme activity and persistent alterations in gene expression . In in vivo studies, the compound’s effects on cellular function have been noted to diminish over time, likely due to metabolic degradation and clearance from the system.
Dosage Effects in Animal Models
The effects of 3-Chloropyridine-2,5-diamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its biochemical effects through enzyme inhibition and modulation of gene expression. At higher doses, 3-Chloropyridine-2,5-diamine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
3-Chloropyridine-2,5-diamine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 oxidases. These enzymes facilitate the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic flux of 3-Chloropyridine-2,5-diamine can influence the levels of key metabolites within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Chloropyridine-2,5-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus . The distribution of 3-Chloropyridine-2,5-diamine can affect its accumulation and activity within different tissues, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 3-Chloropyridine-2,5-diamine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The localization of 3-Chloropyridine-2,5-diamine is directed by specific targeting signals and post-translational modifications that guide its distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2,5-diamine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,5-diaminopyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 3-Chloropyridine-2,5-diamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters .
化学反应分析
Types of Reactions
3-Chloropyridine-2,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to
属性
IUPAC Name |
3-chloropyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCADFJHCOXVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630663 | |
| Record name | 3-Chloropyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813425-48-8 | |
| Record name | 3-Chloropyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



